Cilomilast-d9

Description

Contextualization of Cilomilast (B62225) in Phosphodiesterase 4 Inhibition Research

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. mdpi.com By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a suppression of inflammatory cell activity and relaxation of airway smooth muscle. ersnet.orgatsjournals.org This mechanism of action has positioned PDE4 inhibitors as a significant area of research for inflammatory diseases, particularly chronic obstructive pulmonary disease (COPD). ersnet.orgresearchgate.net

Cilomilast emerged as a potent and selective second-generation PDE4 inhibitor, demonstrating a notable affinity for the PDE4D subtype. tandfonline.comnih.gov Research has shown its ability to suppress the activity of various pro-inflammatory and immune cells implicated in the pathogenesis of asthma and COPD. tandfonline.comdrugbank.com Clinical trials have investigated Cilomilast for its potential to improve lung function and quality of life in patients with COPD. researchgate.netnih.gov Specifically, studies have demonstrated its capacity to reduce the number of inflammatory cells, such as macrophages and CD8+ lymphocytes, in the bronchial tissue of COPD patients. nih.govresearchgate.net

Strategic Rationale for Deuteration in Pharmaceutical and Biological Research

Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a strategic tool in pharmaceutical and biological research. wikipedia.org This modification does not significantly alter the size or shape of a molecule but can have a profound impact on its metabolic fate due to the kinetic isotope effect (KIE). wikipedia.orgdeutramed.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. juniperpublishers.cominformaticsjournals.co.in

This increased bond strength can lead to several advantageous changes in a drug's pharmacokinetic profile: unibestpharm.com

Slower Metabolism: For drugs where C-H bond cleavage is a rate-limiting step in metabolism, deuteration can slow down this process, leading to a longer drug half-life and increased systemic exposure. deutramed.comdovepress.com

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of undesirable or toxic metabolites, potentially improving the safety profile of a drug. juniperpublishers.com

Enhanced Bioavailability: In some instances, deuteration can lead to improved oral absorption of a drug.

Stabilization of Chiral Centers: Deuterium substitution can help to stabilize stereoisomers, which is crucial when one enantiomer is more active or less toxic than the other. deutramed.comassumption.edu

Specific Research Significance of Cilomilast-d9

The primary research significance of this compound lies in its application as an internal standard for pharmacokinetic studies. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate quantification of the parent drug in biological matrices like plasma or urine. Because this compound is chemically identical to Cilomilast but has a different mass, it co-elutes with Cilomilast during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for precise correction of any sample loss during preparation and analysis, leading to highly reliable pharmacokinetic data.

Furthermore, Cilomilast is extensively metabolized in humans, with major pathways including decyclopentylation, acyl glucuronidation, and 3-hydroxylation of the cyclopentyl ring. tandfonline.comtandfonline.com The use of this compound can be instrumental in mechanistic studies investigating these metabolic pathways. By strategically placing deuterium atoms at sites of metabolism, researchers can probe the kinetic isotope effect on each pathway, providing valuable insights into the enzymes involved and the rate-limiting steps of Cilomilast's biotransformation. This knowledge is critical for understanding drug-drug interactions and inter-individual variability in drug response.

Below is a table summarizing the key properties of Cilomilast and the rationale for the development of this compound.

| Feature | Cilomilast | This compound |

| Chemical Class | Selective Phosphodiesterase 4 (PDE4) Inhibitor | Deuterated Selective Phosphodiesterase 4 (PDE4) Inhibitor |

| Primary Mechanism | Inhibition of PDE4, leading to increased intracellular cAMP | Same as Cilomilast |

| Key Pharmacokinetic Properties | Rapidly absorbed, extensively metabolized | Used as an internal standard to accurately measure Cilomilast's pharmacokinetics |

| Primary Research Use | Investigated for the treatment of inflammatory airway diseases like COPD researchgate.net | Internal standard in bioanalytical methods; tool for metabolic pathway studies |

| Rationale for Deuteration | Not applicable | To provide a stable, isotopically labeled analog for precise quantification and metabolic investigation of Cilomilast |

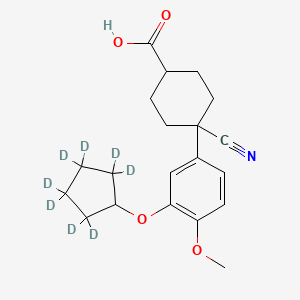

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies for Cilomilast D9

Deuterium (B1214612) Incorporation Strategies and Synthetic Pathways

The synthesis of deuterated compounds like Cilomilast-d9 is typically achieved by employing starting materials or reagents that are already enriched with deuterium. princeton.eduwakefieldchemistryconsulting.com This "synthetic approach" is generally preferred over "exchange approaches" (e.g., H/D exchange on the final molecule) for complex molecules, as it provides greater control over the specific sites of deuteration and minimizes the risk of incomplete or non-selective labeling. princeton.edu

Given the structure of this compound, a plausible synthetic strategy involves the assembly of the molecule from key deuterated building blocks. The nine deuterium atoms are likely incorporated into the methoxy (B1213986) group (-OCH₃) and the cyclopentyl group (-C₅H₉). A common and efficient method for introducing a deuterated methyl group is through the use of methyl-d3 iodide (CD₃I), a reagent available at very high isotopic enrichment (e.g., 99.5%). wakefieldchemistryconsulting.comacs.org The synthesis of a key intermediate, such as 4-(methoxy-d3)-benzoic acid, can be achieved by reacting a precursor like methyl 4-hydroxybenzoate (B8730719) with CD₃I. researchgate.net

Fragment A Synthesis: Deuterated Phenyl Acetonitrile (B52724) Intermediate

Etherification: 3-Hydroxy-4-(methoxy-d3)-benzaldehyde is reacted with a fully deuterated cyclopentyl halide (e.g., bromocyclopentane-d9) to form 3-(cyclopentyloxy-d9)-4-(methoxy-d3)-benzaldehyde.

Conversion to Phenyl Acetonitrile: This aldehyde is then converted to the corresponding phenyl acetonitrile derivative, 2-(3-(cyclopentyloxy-d9)-4-(methoxy-d3)phenyl)acetonitrile, through standard chemical transformations.

Fragment B Synthesis and Coupling:

Preparation of Cyclohexane (B81311) Fragment: A suitable cyclohexanecarboxylic acid derivative, such as ethyl 4-oxocyclohexanecarboxylate, is used as the starting point for the second fragment.

Coupling and Cyclization: The deuterated phenyl acetonitrile (Fragment A) is reacted with the cyclohexane fragment (Fragment B) via a nucleophilic addition, followed by cyclization and hydrolysis to yield the final product, cis-4-cyano-4-[3-(cyclopentyloxy-d9)-4-(methoxy-d3)phenyl]cyclohexanecarboxylic acid (this compound).

This multi-step approach ensures that the deuterium labels are incorporated at specific, stable positions within the molecule.

Precursor Design and Reaction Optimization for Deuterated Analogs

The successful synthesis of this compound hinges on the careful design of deuterated precursors and the optimization of reaction conditions to maximize yield and isotopic purity.

Precursor Design: The primary challenge in synthesizing polydeuterated compounds is the availability and cost of the labeled starting materials. wakefieldchemistryconsulting.com The synthesis must be designed to incorporate these expensive reagents efficiently.

Deuterated Methoxy Group Precursor: Methyl-d3 iodide (CD₃I) or methyl-d3 sulfate (B86663) are standard reagents for introducing a -OCD₃ group. wakefieldchemistryconsulting.comresearchgate.net For this compound, a precursor such as 4-hydroxy-3-substituted benzaldehyde (B42025) or benzoic acid would be reacted with a methyl-d3 source.

Deuterated Cyclopentyl Group Precursor: A fully deuterated cyclopentyl precursor, such as cyclopentanol-d10, is required. This can be converted into a good leaving group, like bromocyclopentane-d9 (B49281) or cyclopentyl-d9 tosylate, for the ether synthesis step.

Deuterated Cyclohexane Ring Precursor: While less common for this specific molecule, another strategy could involve deuterating the cyclohexane ring using precursors like cyclohexanecarboxylic acid-d11. medchemexpress.commedchemexpress.com However, based on the d9 designation, deuteration is more likely focused on the methoxy and cyclopentyl groups.

| Deuterated Moiety | Key Deuterated Precursor | Typical Isotopic Enrichment | Synthetic Utility |

|---|---|---|---|

| Methoxy-d3 (-OCD₃) | Methyl-d3 iodide (CD₃I) | >99% | Used in an alkylation reaction to form the methoxy-d3 ether. wakefieldchemistryconsulting.com |

| Cyclopentyloxy-d9 | Bromocyclopentane-d9 | >98% | Used in a Williamson ether synthesis to attach the deuterated cyclopentyl group. |

| Cyclohexane-d10 | Cyclohexanecarboxylic acid-d11 | >98% | Alternative strategy involving a fully deuterated cyclohexane ring. medchemexpress.com |

Reaction Optimization: Optimization is critical to ensure the integrity of the deuterium labels throughout the synthesis.

Avoiding Disenrichment: Reaction conditions that could lead to H/D exchange, such as the presence of strong acids, strong bases, or certain metal catalysts, must be avoided after the deuterium has been incorporated. wakefieldchemistryconsulting.com

Catalyst Selection: For reactions involving hydrogenation or reduction, careful selection of catalysts is necessary to prevent unwanted exchange with protic solvents or other hydrogen sources.

Purification: Chromatographic purification steps must be optimized to separate the desired deuterated product from any partially deuterated or non-deuterated side products.

Characterization Techniques for Isotopic Purity and Structural Integrity

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the identity, purity, and structural integrity of this compound. rsc.org

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Analytical Observation |

|---|---|---|---|

| Cilomilast (B62225) | C₂₀H₂₅NO₄ | 343.1784 | Parent peak used as a reference. nih.gov |

| This compound | C₂₀H₁₆D₉NO₄ | 352.2345 | Mass shift of +9 Da confirms incorporation of nine deuterium atoms. pharmaffiliates.com |

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium (i.e., on the methoxy and cyclopentyl groups) will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, producing signals at the chemical shifts corresponding to the deuterated positions. It serves as a direct confirmation of the labeling sites.

¹³C NMR (Carbon-13 NMR): Carbons directly bonded to deuterium atoms exhibit two characteristic effects: a slight upfield shift in their resonance frequency and the splitting of the signal into a multiplet due to C-D coupling. This provides further confirmation of the location of the deuterium labels.

Together, these analytical techniques provide a comprehensive characterization, ensuring that the synthesized this compound meets the required specifications for its use as a high-fidelity internal standard in research. rsc.org

Advanced Preclinical Pharmacokinetic and Metabolic Investigations of Cilomilast D9

Mechanisms of Excretion in Preclinical Systems

Biliary and Renal Clearance Pathways

Preclinical studies on Cilomilast (B62225) indicate that the compound is extensively metabolized, with very little of the parent drug being excreted unchanged. tandfonline.com The clearance of Cilomilast is almost entirely metabolic, occurring through multiple parallel pathways. nih.govnih.gov The primary routes of metabolism for Cilomilast include decyclopentylation, acyl glucuronidation, and 3-hydroxylation of the cyclopentyl ring. tandfonline.comnih.gov The resulting metabolites are then eliminated from the body through both renal and biliary routes.

The introduction of deuterium (B1214612) into the Cilomilast molecule to form Cilomilast-d9 is anticipated to influence its metabolic rate due to the kinetic isotope effect. informaticsjournals.co.inbioscientia.de This effect can lead to a slower rate of metabolism by cytochrome P450 enzymes, such as CYP2C8 which is known to metabolize Cilomilast. nih.govhyphadiscovery.com A reduced rate of metabolism could, in turn, alter the proportion of drug cleared by different routes. It is plausible that a slower formation of metabolites might lead to a modest shift in the balance between renal and biliary clearance, although renal excretion of metabolites would likely remain the primary route of elimination.

Table 1: Illustrative Preclinical Excretion Profile of Cilomilast and Inferred Impact on this compound

| Parameter | Cilomilast (Preclinical Data) | This compound (Inferred) | Reference |

| Primary Route of Excretion | Renal (Metabolites) | Renal (Metabolites) | tandfonline.com |

| Urinary Excretion (% of Dose) | ~90% (as metabolites) | Potentially slightly lower due to altered metabolism | tandfonline.com |

| Fecal/Biliary Excretion (% of Dose) | 6-7% (as metabolites) | Potentially slightly higher due to altered metabolism | tandfonline.com |

| Unchanged Drug in Urine | <1% | <1% | tandfonline.com |

Note: Data for this compound is inferred based on the known properties of Cilomilast and the general effects of deuteration on drug metabolism. Actual values would need to be determined through specific preclinical studies.

Contribution of Metabolic Products to Excretion

Given that less than 1% of Cilomilast is excreted unchanged, the pharmacokinetic profile of its clearance is dominated by its metabolic products. tandfonline.com The main metabolites of Cilomilast are the result of decyclopentylation, acyl glucuronidation, and hydroxylation. tandfonline.comnih.gov These metabolic transformations generally increase the polarity of the parent molecule, facilitating its excretion via the kidneys.

The process of deuteration in this compound is likely to affect the rate and potentially the profile of these metabolic products. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions at the site of deuteration. selvita.comresearchgate.net If deuteration occurs at a primary site of metabolism on the cyclopentyl ring, for example, the rate of formation of the hydroxylated metabolite could be reduced. This phenomenon, known as "metabolic switching," could lead to an increase in the proportion of other metabolites. scispace.com

Table 2: Major Metabolic Pathways of Cilomilast and Potential Influence of Deuteration on Excretion

| Metabolic Pathway | Key Metabolite(s) | Primary Excretion Route | Potential Impact of Deuteration (this compound) | Reference |

| Decyclopentylation | Decyclopentyl-Cilomilast derivatives | Renal | Rate may be altered, potentially affecting its contribution to urinary excretion. | tandfonline.comnih.gov |

| Acyl Glucuronidation | Cilomilast-glucuronide | Renal | May become a more prominent pathway if oxidative metabolism is slowed. | tandfonline.comnih.gov |

| Hydroxylation | 3-hydroxy-cyclopentyl-Cilomilast | Renal | Rate likely to be reduced if deuteration is at or near the site of hydroxylation, potentially shifting balance to other metabolites. | tandfonline.comnih.govnih.gov |

Note: The potential impact of deuteration is speculative and would require confirmation through in vivo and in vitro preclinical studies of this compound.

Molecular and Cellular Pharmacodynamic Mechanisms of Cilomilast D9

Elucidation of Molecular Target Engagement and Binding Kinetics

The pharmacodynamic profile of Cilomilast-d9 is defined by its interaction with the phosphodiesterase 4 (PDE4) enzyme, a critical regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP).

PDE4 Isoform Selectivity and Affinity Profiling

Cilomilast (B62225) is a potent and selective inhibitor of the PDE4 enzyme family, which is the predominant PDE isoenzyme within various pro-inflammatory and immune cells. nih.govnih.gov The PDE4 family comprises four distinct gene products (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in different cells and tissues. pvj.com.pk Cilomilast exhibits a notable selectivity profile, demonstrating significantly higher affinity for PDE4 compared to other PDE families such as PDE1, PDE2, PDE3, and PDE5. medchemexpress.com

Within the PDE4 family, Cilomilast shows a preference for the PDE4D isoform, being approximately ten-fold more selective for PDE4D than for PDE4A, PDE4B, or PDE4C. nih.govnih.govdrugbank.comnih.gov However, other biochemical analyses have reported a higher inhibitory effect on PDE4B compared to PDE4D, suggesting that the binding affinity and mode of interaction may differ between these two isoforms. mdpi.com Structural analysis indicates that Cilomilast binds more rigidly to PDE4B than to PDE4D. mdpi.com The inhibitory concentrations (IC50) highlight its potency and selectivity.

Table 1: Inhibitory Potency (IC50) of Cilomilast Against Various PDE Isoforms

| Enzyme | IC50 Value | Reference |

|---|---|---|

| LPDE4 (low-affinity) | ~100 nM | medchemexpress.com |

| HPDE4 (high-affinity) | 120 nM | medchemexpress.comresearchgate.net |

| PDE4B | 25 nM | mdpi.com |

| PDE4D | 11 nM | mdpi.com |

| PDE1 | 74 µM | medchemexpress.com |

| PDE2 | 65 µM | medchemexpress.com |

| PDE3 | >100 µM | medchemexpress.com |

| PDE5 | 83 µM | medchemexpress.com |

Enzyme Inhibition Kinetics and Mechanism

The mechanism of action for Cilomilast involves the inhibition of the catalytic activity of the PDE4 enzyme. scbt.com Kinetic studies suggest that Cilomilast acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, directly competing with the natural substrate, cAMP. scbt.comucdavis.edu By blocking the active site, Cilomilast prevents the hydrolysis of cAMP into its inactive metabolite, 5'-adenosine monophosphate (5'-AMP). nih.govresearchgate.net This inhibition leads to the accumulation of intracellular cAMP, which is the foundational step for the compound's subsequent effects on cellular signaling pathways.

Modulation of Intracellular Signaling Pathways

By inhibiting PDE4 and thereby increasing cAMP levels, this compound influences a cascade of intracellular signaling events that are crucial in regulating inflammatory responses.

Cyclic AMP (cAMP) Pathway Regulation

The primary molecular consequence of PDE4 inhibition by Cilomilast is the elevation of intracellular cAMP concentrations. taylorandfrancis.comselleckchem.com cAMP is a ubiquitous second messenger that mediates a wide array of biological processes. creative-diagnostics.com In inflammatory and immune cells, elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). creative-diagnostics.comfrontiersin.org This activation is central to the anti-inflammatory effects of PDE4 inhibitors. taylorandfrancis.com For instance, Cilomilast has been shown to produce a concentration-dependent increase in the cAMP content in U937 human monocytic cells. selleckchem.com

Downstream Signaling Cascade Modulation (e.g., NF-κB, MAPK pathways)

The increase in intracellular cAMP triggers signaling cascades that suppress pro-inflammatory pathways. Selective PDE4 inhibitors like Cilomilast exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com

NF-κB Pathway: The NF-κB pathway is a critical regulator of gene transcription for many pro-inflammatory cytokines. Research has demonstrated that Cilomilast can potently inhibit lipopolysaccharide (LPS)-induced NF-κB activation in various cell types, including lung epithelial cells. researchgate.net

By modulating these key signaling cascades, Cilomilast effectively reduces the production of a wide range of inflammatory mediators.

Functional Responses in Preclinical Cellular and Tissue Models

The molecular and signaling effects of Cilomilast translate into a broad spectrum of anti-inflammatory and immunomodulatory activities in various preclinical models. It has been shown to suppress the activity of numerous pro-inflammatory and immune cells implicated in the pathogenesis of inflammatory diseases. nih.govnih.govdrugbank.comresearchgate.net

Key functional responses include:

Inhibition of Cytokine Release: Cilomilast significantly inhibits the production and release of tumor necrosis factor-alpha (TNF-α) from human monocytes and whole blood. medchemexpress.comresearchgate.net It also reduces the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from sputum cells and TNF-α from bronchial epithelial cells of patients with COPD. nih.gov In rhinovirus-infected bronchial epithelial cells, Cilomilast reduces the production of the chemokine CXCL8. nih.gov

Modulation of Inflammatory Cells: The compound inhibits the functions of human neutrophils and the chemiluminescence response in eosinophils. medchemexpress.com In patients with COPD, treatment has been associated with a reduction in key inflammatory cells, including macrophages and CD8+ lymphocytes, in the airways. nih.govpvj.com.pk

Reduction of Chemotaxis: Supernatants from sputum cells and bronchial epithelial cells treated with Cilomilast showed a significant decrease in neutrophil chemotaxis. nih.gov

Table 2: Preclinical Functional Effects of Cilomilast

| Cell/Tissue Model | Observed Effect | Reference |

|---|---|---|

| Human Monocytes | Inhibited LPS-induced TNF-α formation (-log IC50 of 7.0) | selleckchem.com |

| Human Whole Blood | Inhibited TNF-α synthesis (IC50 = 2601 nM) | researchgate.net |

| Human Neutrophils | Inhibited cellular functions | medchemexpress.com |

| Human Eosinophils | Inhibited chemiluminescence response | medchemexpress.com |

| Bronchial Epithelial Cells (COPD) | Reduced TNF-α release; reduced rhinovirus-induced ICAM-1 expression | nih.govnih.gov |

| Sputum Cells (COPD) | Reduced TNF-α and GM-CSF release; reduced neutrophil chemotaxis | nih.gov |

| BALB/c Mice | Inhibited production of human TNF-α (ED50 = 4.9 mg/kg) | medchemexpress.com |

Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays

In vitro studies have demonstrated the potent anti-inflammatory and immunomodulatory effects of cilomilast across a range of cell types involved in airway inflammation. drugbank.comnih.gov

A key mechanism of cilomilast is the inhibition of cytokine and chemokine release from inflammatory cells. ersnet.org In one study, cilomilast was shown to significantly reduce the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) from both bronchial epithelial cells and sputum cells obtained from patients with COPD. bmj.comnih.gov While it did not statistically inhibit the release of interleukin-8 (IL-8), the supernatants from cells treated with cilomilast showed a significant decrease in neutrophil chemotaxis. bmj.comnih.gov

Further research has highlighted cilomilast's effects on various immune cells. It has been shown to inhibit the synthesis of TNF-α in human monocytes and whole blood. medchemexpress.com In human lung fibroblasts, cilomilast can inhibit the TNF-α-induced release of matrix metalloproteinase-1 (MMP-1) and MMP-9. scielo.brbioline.org.br Additionally, in studies involving bronchial epithelial cells infected with rhinovirus, cilomilast was found to decrease the expression of intercellular adhesion molecule-1 (ICAM-1) and the production of CXCL8, although it increased the production of IL-6. mdpi.comnih.gov

The effects of cilomilast on immune cell populations have also been observed. In bronchial biopsies from patients with COPD, treatment with cilomilast led to a reduction in the number of CD8+ and CD68+ cells. atsjournals.orgnih.govresearchgate.net Another study noted a significant decrease in CD4+ and CD8+ cell immunopositivity in the thymus and spleen of rats treated with cilomilast. pvj.com.pk

Below is a summary of the anti-inflammatory and immunomodulatory effects of cilomilast in various cell-based assays:

Table 1: Effects of Cilomilast in Cell-Based Assays| Cell Type | Effect | Finding |

|---|---|---|

| Bronchial Epithelial Cells (from COPD patients) | Cytokine Release | Significant reduction in TNF-α release. bmj.comnih.gov |

| Sputum Cells (from COPD patients) | Cytokine/Chemokine Release | Significant reduction in TNF-α and GM-CSF release. bmj.comnih.gov |

| Human Monocytes and Whole Blood | Cytokine Synthesis | Inhibition of TNF-α synthesis. medchemexpress.com |

| Human Lung Fibroblasts | MMP Release | Inhibition of TNF-α-induced MMP-1 and MMP-9 release. scielo.brbioline.org.br |

| Rhinovirus-Infected Bronchial Epithelial Cells | ICAM-1 and Chemokine Production | Decreased ICAM-1 expression and CXCL8 production. mdpi.comnih.gov |

| Bronchial Biopsies (from COPD patients) | Immune Cell Infiltration | Reduction in CD8+ and CD68+ cells. atsjournals.orgnih.govresearchgate.net |

| Rat Thymus and Spleen Tissues | Immune Cell Density | Significant reduction in CD4+ and CD8+ cell immunopositivity. pvj.com.pk |

Pharmacological Efficacy in Ex Vivo and Animal Disease Models

The anti-inflammatory and immunomodulatory effects of cilomilast observed in cell-based assays translate to pharmacological efficacy in ex vivo and animal models of disease.

In an ex vivo model using tracheal chains from sensitized guinea pigs, cilomilast inhibited ovalbumin-induced contractions. researchgate.net This demonstrates its potential to counteract allergen-induced airway smooth muscle constriction.

Animal models of inflammatory airway diseases have further substantiated the efficacy of cilomilast. In a rat model where inflammation was induced by lipopolysaccharide (LPS), cilomilast was shown to inhibit the production of TNF-α. harvardapparatus.com In a mouse model of chronic inflammation induced by oxazolone, cilomilast inhibited the inflammatory response and reduced intralesional IL-4 concentrations. medchemexpress.com

Cilomilast has also demonstrated efficacy in animal models of dry eye disease. In both rat and rabbit models, topical application of cilomilast inhibited corneal staining to a degree equivalent to steroids. arvojournals.org In a rat model of sex steroid deficiency-induced dry eye, cilomilast normalized tear protein concentrations and tear clearance. arvojournals.org Furthermore, in a murine model of dry eye disease, topical cilomilast suppressed the generation of IL-17-associated immunity, decreasing the expression of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β in the cornea and conjunctiva. nih.gov It also reduced the presence of CD11b+ antigen-presenting cells in the cornea. nih.gov

In models of COPD, cilomilast has shown the ability to block neutrophilia induced by both LPS and cigarette smoke. scielo.br Furthermore, long-term administration of another PDE4 inhibitor in mice exposed to cigarette smoke significantly inhibited the development of emphysema, supporting the therapeutic potential of this drug class in COPD. scielo.br

The following table summarizes the pharmacological efficacy of cilomilast in various ex vivo and animal models:

Table 2: Pharmacological Efficacy of Cilomilast in Ex Vivo and Animal Models| Model | Disease/Condition | Key Findings |

|---|---|---|

| Sensitized Guinea Pig Tracheal Chains (ex vivo) | Allergen-Induced Contraction | Inhibited ovalbumin-induced contractions. researchgate.net |

| LPS-Treated Rats | Inflammation | Inhibited TNF-α production. harvardapparatus.com |

| Oxazolone-Treated Mice | Chronic Inflammation | Inhibited inflammatory response and reduced IL-4 concentrations. medchemexpress.com |

| Rat and Rabbit Models of Dry Eye | Dry Eye Disease | Inhibited corneal staining. arvojournals.org |

| Rat Model of Sex Steroid Deficiency-Induced Dry Eye | Dry Eye Disease | Normalized tear protein concentrations and clearance. arvojournals.org |

| Murine Model of Dry Eye | Dry Eye Disease | Suppressed IL-17-associated immunity; reduced pro-inflammatory cytokines and antigen-presenting cells. nih.gov |

| LPS and Cigarette Smoke-Exposed Mice | COPD-like Inflammation | Blocked neutrophilia. scielo.br |

Analytical and Bioanalytical Methodologies Utilizing Cilomilast D9

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of Cilomilast (B62225) and its deuterated internal standard, Cilomilast-d9, from complex biological samples such as plasma, urine, and tissue homogenates.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of drugs and their metabolites in biological fluids. nih.gov The development of a robust LC method is crucial for achieving accurate and reproducible results.

Key aspects of LC method development for this compound include:

Column Selection: Reversed-phase columns, such as C18, are commonly employed for the separation of moderately polar compounds like Cilomilast. ebi.ac.ukresearchgate.net

Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ebi.ac.ukresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of the analyte from matrix components and its metabolites.

Flow Rate and Column Temperature: These parameters are optimized to ensure good peak shape, resolution, and a reasonable run time.

A study detailing the quantification of Roflumilast, another PDE4 inhibitor, utilized a C18 reversed-phase analytical column with a gradient of acetonitrile in aqueous ammonium acetate containing formic acid. ebi.ac.ukresearchgate.net This approach is transferable to the analysis of Cilomilast and this compound due to their structural similarities.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. news-medical.netlibretexts.org While less common for compounds like Cilomilast due to their relatively low volatility, GC can be employed after a derivatization step. Derivatization increases the volatility of the analyte, making it suitable for GC analysis. sigmaaldrich.com However, for routine bioanalysis of Cilomilast, LC-MS/MS is generally preferred due to its simpler sample preparation and direct applicability to non-volatile compounds. nih.gov

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry is a highly sensitive and selective detection technique that, when coupled with chromatography, provides unparalleled performance in bioanalysis.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry is a premier method for achieving the highest accuracy and precision in quantitative analysis. americanlaboratory.com This technique involves adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample at the beginning of the analytical process.

Because this compound is chemically identical to the non-labeled Cilomilast, it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression) in the mass spectrometer. lcms.cz The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte (Cilomilast) to the signal from the internal standard (this compound), any variations in the analytical process are compensated for, leading to highly accurate and precise quantification. americanlaboratory.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Tandem mass spectrometry (MS/MS) is an essential tool for both the quantification of known compounds and the identification of unknown metabolites. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. researchgate.net

For metabolite identification, the fragmentation patterns of potential metabolites are compared to the fragmentation pattern of the parent drug, in this case, Cilomilast. The use of a deuterated standard like this compound can aid in this process by helping to distinguish drug-related metabolites from endogenous matrix components.

A study on the PDE4 inhibitor Roflumilast demonstrated the use of LC-MS/MS to identify and quantify its metabolites in human plasma, a technique directly applicable to Cilomilast studies. researchgate.net

Role of this compound as an Internal Standard in Bioanalytical Assays

The primary and most critical role of this compound in bioanalytical assays is to serve as an internal standard. lcms.cz An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. lcms.cz Deuterated standards like this compound are considered the "gold standard" for use in quantitative mass spectrometry for several reasons:

Co-elution: They have nearly identical chromatographic retention times to their non-labeled counterparts.

Similar Extraction Recovery: They behave identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard. researchgate.net

Compensation for Matrix Effects: They experience the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, correcting for these matrix-induced variations. lcms.cz

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy, precision, and robustness of bioanalytical methods, which is a critical requirement for pharmacokinetic and metabolic studies submitted to regulatory agencies. ebi.ac.uklcms.cz

Compound Information Table

| Compound Name | Other Names |

| Cilomilast | Ariflo, SB-207499 drugbank.comnih.gov |

| This compound | SB-207499-d9 |

| Roflumilast | Daxas researchgate.net |

| Rolipram | N/A nih.gov |

LC-MS/MS Method Parameters for PDE4 Inhibitors

The following table provides an example of typical LC-MS/MS parameters that could be adapted for the analysis of Cilomilast and this compound, based on methods developed for other PDE4 inhibitors like Roflumilast. ebi.ac.ukresearchgate.net

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.005 M aqueous ammonium acetate with 0.006% formic acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Linear gradient from 18% to 54% Acetonitrile |

| Mass Spectrometry | |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Ion Source | Turbo-V Ion Spray |

| Precursor Ion (m/z) | To be determined for Cilomilast |

| Product Ion (m/z) | To be determined for Cilomilast |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

Complementary Spectroscopic Techniques for Structural Analysis and Confirmation

The definitive structural analysis and confirmation of this compound, a deuterated internal standard, rely on a combination of complementary spectroscopic techniques. These methods are essential for verifying the compound's identity, assessing its isotopic purity, and confirming the specific locations of the deuterium (B1214612) labels. The use of multiple spectroscopic approaches provides a comprehensive characterization, ensuring the reliability of this compound in quantitative bioanalytical assays. clearsynth.comtexilajournal.com

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the successful deuteration of Cilomilast. The key principle is the detection of a mass shift between the unlabeled analyte and its isotopically labeled counterpart. scioninstruments.com Cilomilast has a monoisotopic mass of 343.178358293 Da. drugbank.com The incorporation of nine deuterium atoms into the Cilomilast structure results in a predictable increase in its molecular weight.

The high-resolution mass spectrum of this compound would exhibit a distinct molecular ion peak corresponding to its increased mass, clearly differentiating it from the endogenous, non-deuterated Cilomilast. aptochem.com This mass difference is critical for its function as an internal standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for precise quantification without interference from the analyte's natural isotopic distribution. aptochem.com

Table 1: Molecular Weight Comparison of Cilomilast and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Cilomilast | C₂₀H₂₅NO₄ | 343.178 |

| This compound | C₂₀H₁₆D₉NO₄ | 352.234 |

Note: The mass of this compound is calculated based on the addition of 9 deuterium atoms and removal of 9 protium (B1232500) atoms from the parent structure. Data derived from PubChem and other chemical suppliers. nih.govpharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the exact location of the deuterium atoms on the Cilomilast molecule. While various NMR techniques can be employed, ¹H (Proton) NMR and ²H (Deuterium) NMR are particularly informative.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent or significantly diminished. This provides direct evidence of successful isotopic labeling at specific molecular sites.

²H NMR: Conversely, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the locations of the deuterium atoms, offering unambiguous confirmation of the deuteration pattern.

The combination of these NMR techniques allows for a detailed structural map, confirming that the isotopic labels are in the desired positions and have not undergone unexpected scrambling during synthesis. The structural elucidation of similar complex molecules frequently relies on such comprehensive NMR analysis. science.govscience.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides further confirmation of deuteration by detecting the vibrational frequencies of chemical bonds. The substitution of hydrogen with deuterium, which is approximately twice as heavy, results in a noticeable shift of the C-H bond stretching and bending frequencies to lower wavenumbers (the C-D region). For instance, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found at lower frequencies, generally around 2100-2200 cm⁻¹. The appearance of these characteristic C-D absorption bands in the IR spectrum of this compound serves as additional proof of successful isotopic labeling. fda.gov

Table 2: Summary of Spectroscopic Data for Structural Confirmation of this compound

| Spectroscopic Technique | Expected Observation for this compound | Purpose of Analysis |

| Mass Spectrometry (MS) | Increased molecular ion peak (m/z) compared to unlabeled Cilomilast. | Confirms overall mass increase due to deuteration. |

| ¹H NMR Spectroscopy | Disappearance or significant reduction of proton signals at specific chemical shifts. | Verifies the sites of deuterium substitution. |

| ²H NMR Spectroscopy | Appearance of deuterium signals at specific chemical shifts. | Directly detects and confirms the location of deuterium atoms. |

| Infrared (IR) Spectroscopy | Presence of C-D bond stretching/bending frequencies (e.g., ~2100-2200 cm⁻¹). | Provides evidence of C-D bonds, confirming deuteration. |

The integrated application of these spectroscopic methods ensures a rigorous and complete structural characterization of this compound, validating its identity and purity as a stable isotope-labeled internal standard for high-precision analytical and bioanalytical studies. clearsynth.comtexilajournal.com

Applications of Cilomilast D9 in Methodological and Mechanistic Research

Deuterated Tracer Studies for In Vivo and In Vitro Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds, such as Cilomilast-d9, is a cornerstone of modern metabolic research. In these tracer studies, a mixture of the deuterated (this compound) and non-deuterated (Cilomilast) drug is administered, and the differential detection of the two by mass spectrometry allows for the unambiguous identification of drug-related material in complex biological matrices.

In vitro metabolic studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of Cilomilast (B62225). The primary routes of metabolism for Cilomilast include decyclopentylation, acyl glucuronidation, and 3-hydroxylation of the cyclopentyl ring. sci-hub.se When this compound is used in these assays, its metabolites can be readily distinguished from those of the parent compound and endogenous molecules, facilitating the precise identification of metabolic products. The known metabolic pathways of Cilomilast are detailed in the table below.

| Metabolic Pathway | Description | Key Enzymes Involved |

| Decyclopentylation | Removal of the cyclopentyl group from the molecule. | Cytochrome P450 enzymes |

| Acyl Glucuronidation | Conjugation with glucuronic acid at the carboxylic acid moiety. | UDP-glucuronosyltransferases (UGTs) |

| 3-Hydroxylation | Addition of a hydroxyl group to the cyclopentyl ring. | Cytochrome P450 2C8 (CYP2C8) researchgate.netnih.gov |

The kinetic isotope effect (KIE), a change in the reaction rate due to isotopic substitution, is a key principle leveraged in these studies. taylorandfrancis.com The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic reactions that involve the cleavage of these bonds. splendidlab.com This slowing of metabolism at the deuterated sites can help to identify the primary sites of metabolic attack on the molecule.

Development and Validation of Robust Bioanalytical Assays

This compound is an ideal internal standard for the quantification of Cilomilast in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiopharmaservices.com An internal standard is a compound of known concentration added to samples to correct for variability during sample processing and analysis. biopharmaservices.com Stable isotope-labeled internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. biopharmaservices.com

The development and validation of a bioanalytical assay typically involve assessing several parameters to ensure its reliability and accuracy. nih.gov A hypothetical validation summary for an LC-MS/MS method for Cilomilast using this compound as an internal standard is presented below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | CV of the normalized matrix factor should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. |

Pharmacokinetic/Pharmacodynamic Modeling and Simulation Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are essential tools in drug development for understanding and predicting a drug's behavior in the body. Population PK/PD models for Cilomilast have been developed to characterize its concentration-time course and its effect on biomarkers in patients with Chronic Obstructive Pulmonary Disease (COPD). researchgate.net

While specific PK/PD modeling studies using this compound are not extensively published, the use of deuterated compounds can significantly contribute to these models. By administering a "microtracer" dose of intravenous this compound along with an oral dose of non-deuterated Cilomilast, researchers can determine the absolute bioavailability of the oral formulation without the need for a separate intravenous dosing session. This approach helps in refining the absorption and disposition parameters within the PK model.

Comparative Preclinical Pharmacological Investigations with Non-Deuterated Analogs

Preclinical studies comparing the pharmacological effects of this compound with its non-deuterated counterpart can provide valuable insights into the drug's mechanism of action and the role of metabolism in its activity. Cilomilast is a selective inhibitor of PDE4, which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent anti-inflammatory effects. bpsbioscience.comnih.gov

One key finding from comparative studies with other deuterated analogs is that they can exhibit a 2- to 3-fold slower clearance in hepatic microsomes compared to their non-deuterated counterparts. This suggests that this compound would likely have a longer half-life and increased systemic exposure in preclinical models. Such a difference would allow for the investigation of how sustained target engagement by a PDE4 inhibitor influences its therapeutic effects and potential side effects.

A comparative study in an animal model of lung inflammation could, for example, assess whether the increased exposure of this compound leads to a more potent or prolonged anti-inflammatory response compared to an equivalent dose of Cilomilast. The results of such a study could be tabulated as follows:

| Pharmacological Parameter | Cilomilast | This compound |

| Inhibition of inflammatory cell influx in bronchoalveolar lavage fluid | Dose-dependent reduction | Potentially greater reduction at equivalent doses |

| Reduction of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in lung tissue | Significant reduction | Potentially more sustained reduction |

| Improvement in lung function parameters | Measurable improvement | Potentially enhanced or prolonged improvement |

Contributions to Understanding Drug-Metabolizing Enzyme Kinetics

The kinetic isotope effect (KIE) observed with this compound is a powerful tool for probing the mechanisms and kinetics of the drug-metabolizing enzymes responsible for its biotransformation, primarily cytochrome P450 (CYP) enzymes. taylorandfrancis.comprinceton.edu The magnitude of the KIE can provide information about the rate-limiting step in an enzymatic reaction. princeton.edu If the cleavage of a C-H bond (replaced by a C-D bond in this compound) is the rate-limiting step, a significant KIE will be observed.

The major oxidative metabolic pathway for Cilomilast is 3-hydroxylation of the cyclopentyl ring, a reaction catalyzed by CYP2C8. researchgate.netnih.gov By comparing the rates of 3-hydroxylation of Cilomilast and this compound (where deuterium (B1214612) atoms are placed on the cyclopentyl ring) in in vitro systems with recombinant CYP2C8, researchers can determine the KIE for this specific reaction.

A hypothetical study of the enzyme kinetics of Cilomilast metabolism by CYP2C8 could yield the following data:

| Kinetic Parameter | Cilomilast | This compound | Kinetic Isotope Effect (kH/kD) |

| Km (μM) | 3.9 | ~3.9 | ~1 |

| Vmax (pmol/mg/min) | 1.88 | < 1.88 | > 1 |

| Intrinsic Clearance (Vmax/Km) | 0.48 | < 0.48 | > 1 |

In this hypothetical example, the Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum reaction velocity, would be expected to be similar for both compounds as deuteration does not typically affect enzyme binding affinity. However, the maximum reaction velocity (Vmax) would be lower for this compound due to the stronger C-D bonds, resulting in a primary KIE greater than 1. This would confirm that the C-H bond cleavage is a rate-determining step in the CYP2C8-mediated hydroxylation of Cilomilast.

Emerging Research Frontiers and Future Directions for Cilomilast D9 Studies

Exploration of Unconventional Metabolic Pathways and Their Deuterium (B1214612) Isotope Effects

The replacement of hydrogen with deuterium can significantly alter the metabolic profile of a drug due to the kinetic isotope effect (KIE). informaticsjournals.co.inwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (P450) enzymes, which are central to drug metabolism. informaticsjournals.co.innih.govportico.org

The primary metabolic routes for Cilomilast (B62225) include decyclopentylation, acyl glucuronidation, and 3-hydroxylation of the cyclopentyl ring. nih.govresearchgate.net The strategic placement of nine deuterium atoms in Cilomilast-d9 can be hypothesized to slow down these primary metabolic pathways. This metabolic switching could potentially unmask or enhance minor or unconventional metabolic pathways that are otherwise insignificant for the parent compound.

Future research should focus on identifying these previously uncharacterized metabolites. By comparing the metabolic profiles of Cilomilast and this compound in preclinical systems like human liver microsomes, researchers can pinpoint which pathways are most affected by deuteration. This exploration not only deepens the understanding of Cilomilast's disposition but also provides broader insights into how deuteration can predictably or unpredictably alter drug metabolism. nih.gov Such studies can reveal "metabolic shunting," where the blockage of a primary pathway redirects the drug through an alternative route. nih.gov

Table 1: Potential Impact of Deuteration on Cilomilast Metabolism

| Metabolic Pathway | Parent Compound (Cilomilast) | Deuterated Compound (this compound) Hypothesis | Research Focus |

| 3-Hydroxylation | Major pathway on the cyclopentyl ring, mediated by P450 enzymes. nih.govnih.gov | Rate is potentially reduced due to the kinetic isotope effect at the deuterated sites. | Quantify the reduction in hydroxylated metabolites; identify potential shifts to other oxidative pathways. |

| Decyclopentylation | A primary route of metabolism. researchgate.net | May be slowed if deuterium is placed on or near the cyclopentyl group, altering enzyme-substrate interaction. | Investigate the rate of cleavage and identify resulting core structures. |

| Acyl Glucuronidation | A major conjugation pathway. nih.gov | Unlikely to be directly affected by KIE unless deuteration sterically hinders the carboxylic acid group. | Assess changes in the rate and extent of direct glucuronide conjugation. |

| Metabolic Shunting | Minor pathways are minimally observed. | The slowing of primary pathways may lead to the formation of novel or previously minor metabolites. nih.gov | Characterize and quantify novel metabolites to understand alternative biotransformation routes. |

Investigation of Novel Molecular and Cellular Interactions in Preclinical Models

Cilomilast exerts its anti-inflammatory effects by inhibiting PDE4, thereby increasing intracellular levels of cyclic AMP (cAMP). nih.govbpsbioscience.com This leads to the suppression of various inflammatory cells, including macrophages, neutrophils, and lymphocytes. scielo.brresearchgate.net While deuteration is not expected to change the fundamental mechanism of action—the binding affinity and selectivity for the PDE4 enzyme should remain largely indistinguishable from the parent compound—the altered pharmacokinetics can lead to different cellular and molecular responses over time. tandfonline.comtandfonline.com

A key research direction is to investigate whether the sustained cellular exposure to this compound, resulting from its slower metabolism, leads to more profound or prolonged anti-inflammatory effects in preclinical models. For instance, in vitro studies using cells like bronchial epithelial cells or macrophages from COPD patients could compare the duration of suppression of inflammatory mediators like TNF-α and IL-8 following treatment with Cilomilast versus this compound. researchgate.nettandfonline.com

Furthermore, subtle changes in physicochemical properties due to deuteration, such as altered lipophilicity, could influence interactions with cell membranes or efflux transporters, potentially leading to novel cellular distribution patterns. musechem.com Preclinical studies could explore these possibilities, assessing whether this compound accumulates differently within target inflammatory cells compared to its non-deuterated counterpart.

Methodological Advancements in Isotopic Labeling and Bioanalytical Techniques

The synthesis and analysis of deuterated compounds like this compound drive methodological innovation. The synthesis of specifically labeled compounds requires advanced techniques in organic chemistry, such as hydrogen isotope exchange (HIE) reactions, reductive deuteration, or the use of deuterated building blocks. researchgate.neteuropa.euacs.org Future research in this area will focus on developing more efficient, selective, and scalable methods for producing deuterated drug candidates.

In bioanalysis, deuterated compounds are invaluable as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantifying drugs in biological matrices. musechem.comacs.org this compound serves as an ideal internal standard for Cilomilast quantification because it co-elutes chromatographically and has nearly identical ionization efficiency, but is distinguished by its higher mass. rsc.org

However, challenges remain. One area of investigation is the potential for chromatographic separation between the deuterated and non-deuterated compounds, known as the chromatographic deuterium effect (CDE), which can complicate analysis if not properly managed. acs.org Another is the issue of isotopic interference, where natural heavy isotopes in the non-deuterated analyte can contribute to the signal of the deuterated compound, potentially leading to overestimation. nih.gov Methodological advancements will focus on optimizing chromatographic conditions and mass spectrometry parameters to mitigate these effects and ensure highly accurate quantification. researchgate.net

Table 2: Bioanalytical Techniques and Future Research for this compound

| Technique | Application | Methodological Advancement/Future Direction |

| LC-MS/MS | Quantification of Cilomilast in plasma, urine, and tissue samples using this compound as an internal standard. acs.org | Development of ultra-high-throughput methods; optimization to minimize isotopic interference and chromatographic deuterium effects. acs.orgnih.gov |

| Hydrogen Isotope Exchange (HIE) | A method for synthesizing this compound by exchanging hydrogen for deuterium on the parent molecule. researchgate.neteuropa.eu | Research into more selective and efficient catalysts (e.g., transition metals) for late-stage deuteration. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites of this compound. | Coupling HRMS with advanced data processing to rapidly identify and characterize novel metabolites formed via shunted pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of this compound and its metabolites. | Use of advanced NMR techniques to precisely locate deuterium atoms and study conformational changes. acs.org |

Integration of Omics Technologies in Deuterated Compound Research

Omics technologies—such as metabolomics, proteomics, and transcriptomics—offer a system-wide view of biological changes induced by a drug. mdpi.comtandfonline.com The use of this compound in conjunction with these platforms presents exciting research opportunities.

Metabolomics studies can provide a comprehensive snapshot of the metabolic perturbations caused by inhibiting PDE4 with this compound. scispace.com By using stable isotope tracers like D2O (heavy water) alongside this compound, researchers can perform "fluxomics" studies to measure the rates of metabolic pathways in real-time, providing a dynamic view of cellular metabolism. irisotope.comresearchgate.net

In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or those utilizing deuterated alkylating agents can quantify changes in protein expression and post-translational modifications following treatment. eu-openscreen.eu Comparing the proteomic profiles of cells treated with Cilomilast versus this compound could reveal proteins whose expression is sensitive to the duration of PDE4 inhibition. This could uncover novel targets or biomarkers related to the sustained anti-inflammatory response.

Role of this compound in Advancing Predictive Preclinical Models

A significant challenge in drug development is accurately predicting a drug's behavior in humans from preclinical data. Deuterated compounds like this compound are powerful tools for improving the predictive power of these models. By studying the absorption, distribution, metabolism, and excretion (ADME) of both the deuterated and non-deuterated forms of a drug, researchers can build more sophisticated pharmacokinetic (PK) models. acs.orgnih.gov

Specifically, this compound can be used to:

Refine In Vitro-In Vivo Extrapolation (IVIVE): By quantifying the precise impact of the deuterium isotope effect on metabolic rates in vitro (e.g., in liver microsomes) and comparing this to the altered PK profile in vivo (in animal models), researchers can refine algorithms that predict human PK.

Improve Understanding of Human Metabolism: Administering this compound in preclinical models can help create a more accurate prediction of human metabolism and potential drug-drug interactions. aquigenbio.com

Enhance Mechanistic ADME Models: Data from this compound studies can be integrated into physiologically based pharmacokinetic (PBPK) models to better simulate how factors like enzyme kinetics and blood flow influence the drug's disposition in different organs.

The insights gained from these studies are not limited to Cilomilast but contribute to a broader understanding of how deuteration can be used as a strategy to optimize drug properties, ultimately leading to the development of safer and more effective medicines. tandfonline.comaquigenbio.com

Q & A

Q. How can researchers distinguish Cilomilast-d9 from its parent compound, Cilomilast, in experimental settings?

this compound is a deuterated analog of Cilomilast, where nine hydrogen atoms are replaced with deuterium. To confirm isotopic incorporation, researchers should use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to detect deuterium-specific signatures. Quantitative analysis of isotopic purity (>98%) is critical for pharmacokinetic (PK) and metabolic stability studies. Stability under experimental conditions (e.g., pH, temperature) must also be verified to ensure deuterium retention .

Q. What methodological approaches are recommended for assessing this compound’s PDE4 inhibitory activity?

PDE4 inhibition is typically measured via in vitro enzymatic assays using recombinant PDE4 isoforms (e.g., LPDE4 and HPDE4). Key steps include:

- Preparing substrate (e.g., cAMP) and enzyme solutions in optimized buffers.

- Using a radiolabeled substrate (e.g., [³H]-cAMP) to quantify hydrolysis products via scintillation counting.

- Calculating IC50 values (e.g., ~100–120 nM for PDE4 isoforms) with dose-response curves.

- Validating selectivity against other PDE families (PDE1, PDE2, etc.) using analogous assays .

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory effects?

Researchers should employ cell-based assays such as:

- Lipopolysaccharide (LPS)-stimulated monocytes/macrophages to measure cytokine suppression (e.g., TNF-α, IL-6).

- Neutrophil chemotaxis assays to assess inhibition of migration.

- cAMP accumulation assays in PDE4-expressing cell lines (e.g., U937 cells) to confirm target engagement. Data normalization to vehicle controls and inclusion of positive controls (e.g., Rolipram) are essential .

Q. How can deuterium incorporation in this compound be validated for metabolic studies?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track deuterium retention in biological matrices (e.g., plasma, liver microsomes). Key parameters:

- Monitor mass transitions specific to deuterated vs. non-deuterated fragments.

- Compare metabolic half-life (t½) of this compound with Cilomilast in hepatocyte incubations.

- Validate assays with deuterium-labeled internal standards to minimize matrix effects .

Advanced Research Questions

Q. How should researchers design preclinical studies to evaluate this compound’s therapeutic potential in COPD?

A robust translational framework includes:

- Animal models : Chronic cigarette smoke-exposed mice or elastase-induced emphysema models to mimic COPD pathophysiology.

- Dose optimization : Pharmacodynamic (PD) markers (e.g., lung cAMP levels, inflammatory cytokines) should guide dosing regimens.

- PK/PD integration : Measure plasma/tissue concentrations alongside efficacy endpoints (e.g., airway resistance, histopathology).

- Statistical rigor : Power analysis for sample size (e.g., n ≥ 8/group) and use of mixed-effects models to account for longitudinal data variability .

Q. What strategies can resolve contradictory data on this compound’s efficacy across different studies?

Contradictions often arise from methodological variability . Researchers should:

- Audit experimental conditions : Compare PDE4 isoform specificity (LPDE4 vs. HPDE4), cell passage numbers, and assay buffers.

- Control for off-target effects : Use siRNA knockdown or PDE4-deficient models to confirm target specificity.

- Meta-analysis : Systematically review literature (e.g., IC50 ranges, model systems) to identify confounding variables (e.g., species differences, dosing routes) .

Q. How can this compound’s metabolic stability be assessed to optimize dosing regimens?

Conduct in vitro metabolic assays :

- Liver microsomal incubations : Measure intrinsic clearance (CLint) using NADPH-fortified human or rodent microsomes.

- Cytochrome P450 inhibition screening : Identify potential drug-drug interactions via CYP450 isoform-specific substrates.

- Reaction phenotyping : Use chemical inhibitors or recombinant enzymes to identify major metabolizing enzymes. Data should inform in vivo PK studies to adjust for interspecies differences in metabolism .

Q. What approaches are critical for translating in vitro findings on this compound to in vivo models?

A multi-scale modeling approach is recommended:

- Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue distribution using physicochemical properties (e.g., logP, plasma protein binding).

- Biomarker-driven efficacy : Corrogate in vitro IC50 values with in vivo target engagement (e.g., bronchoalveolar lavage cAMP levels).

- Toxicology screening : Assess off-target effects in organs with high PDE4 expression (e.g., brain, cardiovascular system) using histopathology and functional assays .

Methodological Considerations

- Data reproducibility : Adhere to ARRIVE guidelines for preclinical studies, including blinding, randomization, and detailed supplementary materials (e.g., raw data, statistical code) .

- Statistical reporting : Specify exact p-values (not thresholds like "p < 0.05") and confidence intervals to enhance transparency .

- Ethical compliance : Obtain institutional approvals for animal/human studies and disclose conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.